molecular formula C10H14 B093027 1-Methyl-3-propylbenzene CAS No. 1074-43-7

1-Methyl-3-propylbenzene

Cat. No. B093027
CAS RN: 1074-43-7
M. Wt: 134.22 g/mol
InChI Key: QUEBYVKXYIKVSO-UHFFFAOYSA-N
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Description

1-Methyl-3-propylbenzene is a hypothetical derivative of benzene, a fundamental structure in organic chemistry. It is not directly discussed in the provided papers, but its structure can be inferred from the general knowledge of benzene derivatives. The molecule would consist of a benzene ring with a methyl group attached to one carbon and a propyl group attached to the third carbon. This arrangement would result in a non-symmetrical molecule with potential for various chemical reactions and interactions due to the presence of the alkyl substituents.

Synthesis Analysis

While the synthesis of 1-methyl-3-propylbenzene is not explicitly described in the provided papers, similar compounds and their synthetic routes can offer insights. For example, the synthesis of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization is reported . This suggests that halogenation and cyclization reactions could be relevant for synthesizing benzene derivatives. Additionally, the synthesis of sterically hindered fluorobenzene derivatives through aromatic nucleophilic substitution is described , indicating that similar methods could potentially be applied to synthesize 1-methyl-3-propylbenzene.

Molecular Structure Analysis

The molecular structure of 1-methyl-3-propylbenzene would be expected to show some steric hindrance due to the propyl group, which could influence the molecule's reactivity. The crystal structure of 1,3,5-triphenylbenzene and the molecular structures of various methylated benzene derivatives provide examples of how substituents can affect the geometry of the benzene ring. These studies suggest that the presence of alkyl groups can lead to deviations from planarity and influence the overall shape of the molecule.

Chemical Reactions Analysis

The chemical reactivity of 1-methyl-3-propylbenzene would likely be influenced by the electron-donating effects of the alkyl groups, which could activate the benzene ring towards electrophilic substitution reactions. The heptamethylbenzenonium ion study shows the potential for benzene derivatives to form stable carbocation intermediates, which could be relevant for understanding the reactivity of 1-methyl-3-propylbenzene in acidic environments. Additionally, the study of 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene scaffolds indicates that the substitution pattern on the benzene ring can significantly affect the molecule's ability to participate in supramolecular interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-3-propylbenzene would be influenced by its molecular structure. The presence of the propyl group would likely increase the molecule's boiling point and decrease its solubility in water compared to benzene. The steric effects of the substituents could also impact the compound's spectral properties, as seen in the study of fluorobenzene derivatives . The redox properties of a highly delocalized π-system suggest that 1-methyl-3-propylbenzene could also exhibit interesting electrochemical behavior, although this would require further investigation specific to the compound .

Scientific Research Applications

  • Thermophysical Property Research

    • Field : Physical Chemistry
    • Application : 1-Methyl-3-propylbenzene is used in thermophysical property research . The National Institute of Standards and Technology (NIST) has critically evaluated its properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
    • Methods : The compound’s properties are measured under various conditions, such as different temperatures and pressures .
    • Results : The data obtained from these experiments are used to understand the compound’s behavior under different conditions .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : Propylbenzene, which includes 1-Methyl-3-propylbenzene, is used as a starting material in the synthesis of many other organic compounds .
    • Methods : It can be converted to other chemicals via reactions such as nitration, sulfonation, and halogenation .
    • Results : The outcomes of these reactions are various organic compounds that have a wide range of applications .
  • Nonpolar Organic Solvent

    • Field : Industrial Chemistry
    • Application : 1-Methyl-3-propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles .
    • Methods : It is used to dissolve other substances, particularly organic compounds that are not soluble in water .
    • Results : The use of 1-Methyl-3-propylbenzene as a solvent can improve the efficiency of industrial processes .
  • Manufacture of Methylstyrene

    • Field : Industrial Chemistry
    • Application : 1-Methyl-3-propylbenzene is used in the manufacture of methylstyrene .
    • Methods : The exact methods can vary, but it generally involves a series of chemical reactions .
    • Results : The end product, methylstyrene, is a useful compound in the production of various polymers .
  • Separation Studies

    • Field : Analytical Chemistry
    • Application : 1-Methyl-3-propylbenzene is used in separation studies . It can be used as a test compound in the development and testing of new chromatographic columns .
    • Methods : The compound is run through a chromatographic column and its retention time is measured .
    • Results : The results of these tests can help in the design and optimization of chromatographic methods .
  • Thermo Data Engine (TDE) for Pure Compounds

    • Field : Thermodynamics
    • Application : 1-Methyl-3-propylbenzene is used in the Thermo Data Engine (TDE) for pure compounds . This is a database that provides thermodynamic data for pure compounds .
    • Methods : The compound’s properties are measured under various conditions, such as different temperatures and pressures .
    • Results : The data obtained from these experiments are used to understand the compound’s behavior under different conditions .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1-methyl-3-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEBYVKXYIKVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061468
Record name 1-Methyl-3-propylbenzene
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-methyl-3-propyl-
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Product Name

1-Methyl-3-propylbenzene

CAS RN

1074-43-7
Record name 1-Methyl-3-propylbenzene
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Record name Benzene, 1-methyl-3-propyl-
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Record name m-Propyltoluene
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Record name Benzene, 1-methyl-3-propyl-
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Record name 1-Methyl-3-propylbenzene
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Record name 3-propyltoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
BJ Mair, NC Krouskop, FD Rossini - Journal of Chemical and …, 1960 - ACS Publications
… 1 -Methyl-3-propylbenzene … 1,3-Diethylbenzene and 1 -Methyl-3-propylbenzene originated principally in portion 1 (Figure 2). All of portion 1, in charges of 200 ml., was …
Number of citations: 2 pubs.acs.org
OS Koledin, MY Dolomatov, EA Kovaleva… - AIP Conference …, 2023 - pubs.aip.org
To predict octane value of alkyl-substituted aromatic hydrocarbons series-the components of gasoline of catalytic reforming processes a quantitative structure-property relationship …
Number of citations: 1 pubs.aip.org
M Miura, K Schultheis, K Griesbaum - Applied Catalysis A: General, 1992 - Elsevier
… 6–9, as well as the individual compounds 1-methyl-2-(1-propenyl)-benzene (10), 1-methyl-3-(1-propenyl)-benzene (11), 1-methyl-2-propylbenzene (14) and 1-methyl-3-propylbenzene (…
Number of citations: 4 www.sciencedirect.com
ME Hergueta-Castillo, R López-Ruiz… - … of Chromatography A, 2022 - Elsevier
… formula, bearing in mind that up to 8 co-formulants with the same molecular formula C 10 H 14 , were well differentiated by retention times between 8.46 (1-methyl-3-propylbenzene) …
Number of citations: 4 www.sciencedirect.com
A Orav, T Kailas, M Müürisepp… - … ESTONIAN ACADEMY OF …, 1999 - books.google.com
The qualitative and quantitative composition of the oil fraction from waste tires boiling at 160-180 C were determined with a capillary GC with OV-101 and SW 10 columns and GC/MS. A …
Number of citations: 2 books.google.com
L Soják, J Janak, JA Rijks - Journal of Chromatography A, 1977 - Elsevier
Correlations were studied between the structure and the retention indices of alkylbenzenes on three stationary phases with different polarities and ΔI values. It is demonstrated that high-…
Number of citations: 19 www.sciencedirect.com
EM Steward, EW Pitzer - Journal of chromatographic science, 1988 - academic.oup.com
… A search of the NBS mass spectral library identified the peak as 1-methyl3-propylbenzene, again supporting one of the retention index library … 1-Methyl-3-propylbenzene* 1037.40 …
Number of citations: 21 academic.oup.com
LP Kalacheva, AF Fedorova - Advances in Environmental Biology, 2014 - aensiweb.net
… The mechanical activation of sample II during 60 seconds results in the formation of cyclohexane, 1methyl-3-propylbenzene and 1-butylbenzene (table 3). The increase in the duration …
Number of citations: 4 www.aensiweb.net
M Wang, J Sheng, Q Wu, Y Zou, Y Hu… - Journal of breath …, 2018 - iopscience.iop.org
… dataset A-1 (table 3) and dataset A-3 (table 4), it can be found that eight VOCs (1,2,3-trimethylbenzene, 3-ethyltoluene, N-propylbenzene, indan, o-xylene, 1-methyl-3-propylbenzene, …
Number of citations: 32 iopscience.iop.org
T Tóth - Journal of Chromatography A, 1983 - Elsevier
A combined peak identification method is described for the analysis of aromatics in complex petrochemical mixtures. The method is based on both retention and chemical information on …
Number of citations: 36 www.sciencedirect.com

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